Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-morpholino-s-triazin-2-yl)methyl)-

Description

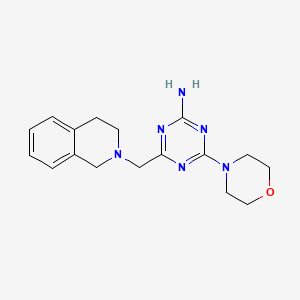

Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-morpholino-s-triazin-2-yl)methyl)- is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with a triazinylmethyl group. It has garnered significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and applications in various scientific research areas .

Properties

CAS No. |

30146-60-2 |

|---|---|

Molecular Formula |

C17H22N6O |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C17H22N6O/c18-16-19-15(20-17(21-16)23-7-9-24-10-8-23)12-22-6-5-13-3-1-2-4-14(13)11-22/h1-4H,5-12H2,(H2,18,19,20,21) |

InChI Key |

IIAIKQFMKXFAFT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3=NC(=NC(=N3)N4CCOCC4)N |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Steps

The patent CN114573569A outlines an industrially viable preparation method with the following highlights:

Starting Material: Compound II (an isoquinoline intermediate) is reacted with N-methyl-3-aminopropionitrile instead of the more costly and impurity-prone N-methyl-N'-tetrahydrofuran formyl propane diamine. This substitution reduces cost and side reactions.

Buchwald-Hartwig Coupling: This palladium-catalyzed amination is employed to substitute chlorine at the 3-position of the isoquinoline ring, which is otherwise difficult to aminate. This step is critical for introducing the amino functionality needed for further transformations.

Reduction and Amidation: After coupling, reduction and amidation reactions are performed to obtain the desired intermediate compounds.

Deprotection: Amino-protecting groups are removed under controlled acidic or neutral conditions to yield the final product.

Reaction Conditions and Ratios

The patent provides optimized molar ratios and conditions for key steps:

| Step | Reagents/Conditions | Molar Ratios / Temperature | Notes |

|---|---|---|---|

| Preparation of Compound V | Compound IV + T3P + triethylamine | Compound IV : T3P = 1:1–3 (prefer 1:1.5) Compound IV : triethylamine = 1:1–6 (prefer 1:3) |

Heating to 40–45 °C |

| Acyl Chlorination of Compound IV | Compound IV + chlorine source (SOCl2, oxalyl chloride, POCl3) | Temperature: 0–10 °C initially, then 0–30 °C with alkali | Followed by reaction with 2-tetrahydrofuran formic acid |

| Deprotection of Amino Group | Compound V in solvents like trifluoroacetic acid or methanesulfonic acid | pH adjusted to 7–8 with saturated NaHCO3 | Various solvent mixtures used |

Advantages of the Method

- Avoids costly and impurity-laden reagents.

- Enhances yield and purity suitable for industrial scale.

- Overcomes the challenge of chlorine substitution at the 3-position through Buchwald-Hartwig coupling.

- Provides flexibility in protecting group strategies and deprotection conditions.

Example Synthesis Data

| Example | Starting Material | Conditions | Yield (%) | Purification Method |

|---|---|---|---|---|

| 1 | Compound I + p-methoxybenzylamine | 120 °C, 4 h, N-methylpyrrolidone solvent | 83.4 | Extraction, drying, recrystallization |

| 4 | Compound I + 2,4-dimethoxybenzylamine | 120 °C, 4 h, N-methylpyrrolidone solvent | 89.6 | Extraction, column chromatography |

Synthetic Routes to the Isoquinoline Core

The tetrahydroisoquinoline core is typically synthesized via methods such as:

Pictet-Spengler Reaction: Classical condensation of phenethylamines with aldehydes or ketones, followed by cyclization under acidic conditions. This method is widely used for substituted tetrahydroisoquinolines but has limitations with ketones.

Grignard Reagent Addition to Ketoamides: Interaction of ketoamides with organomagnesium compounds, followed by acid-catalyzed cyclization, has been reported to yield 1,1-disubstituted tetrahydroisoquinolines in high yields.

Reductive Mono-N-Alkylation: Titanium(IV) isopropoxide and sodium borohydride mediated reductive alkylation of primary amines can selectively produce secondary amines, facilitating further ring closure.

These methods provide the isoquinoline scaffold onto which the triazine substituent can be appended.

Incorporation of the 4-Amino-6-morpholino-s-triazin-2-yl Moiety

The triazine substituent is introduced via nucleophilic substitution and coupling reactions:

- The 4-amino group is protected during early steps to prevent side reactions.

- Morpholine substitution on the triazine ring is achieved through nucleophilic aromatic substitution on chlorinated triazine precursors.

- The methyl linkage to the isoquinoline core is formed via alkylation or coupling reactions, often under Buchwald-Hartwig conditions to ensure selectivity and yield.

Summary Table of Preparation Method Highlights

| Aspect | Details |

|---|---|

| Core Isoquinoline Synthesis | Pictet-Spengler reaction, Grignard addition to ketoamides, or reductive alkylation |

| Amination Strategy | Buchwald-Hartwig coupling for difficult chlorine substitution at 3-position |

| Protecting Groups | Amino protecting groups used and later removed under acidic or neutral conditions |

| Key Reagents | N-methyl-3-aminopropionitrile (cost-effective amine source), T3P, triethylamine |

| Reaction Conditions | Mild heating (40–120 °C), controlled pH adjustment during deprotection |

| Purification | Extraction, drying, recrystallization, column chromatography |

| Yield Range | Typically 80–90% for intermediate compounds |

| Industrial Viability | Method optimized for large-scale production with high purity and reduced side reactions |

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-morpholino-s-triazin-2-yl)methyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of more saturated compounds.

Substitution: Substitution reactions, particularly at the nitrogen atom, are common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve the use of alkylating agents or acylating agents under controlled conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce more saturated tetrahydroisoquinoline compounds .

Scientific Research Applications

Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-morpholino-s-triazin-2-yl)methyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-morpholino-s-triazin-2-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes at the molecular level. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A simpler analog with a similar core structure but lacking the triazinylmethyl group.

N-Methyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with additional hydroxyl groups.

Uniqueness

Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-morpholino-s-triazin-2-yl)methyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its triazinylmethyl group enhances its potential for various applications, distinguishing it from other tetrahydroisoquinoline derivatives .

Biological Activity

Isoquinoline derivatives, particularly 1,2,3,4-tetrahydroisoquinolines (THIQ), have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-morpholino-s-triazin-2-yl)methyl)- is a notable member of this class, exhibiting various pharmacological properties that may contribute to its therapeutic potential.

Structural Characteristics

The molecular formula of the compound is with a complex structure that includes both isoquinoline and triazine moieties. The presence of these functional groups is crucial for its biological activity. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 401.57 g/mol |

| SMILES | C1CN(CC2=CC=CC=C21)C3=NC(=NC(=N3)N)CN4CCN(CC4)C5=CC=CC=C5 |

| InChI | InChI=1S/C23H27N7/c24-22... |

Biological Activities

Research indicates that THIQ derivatives exhibit a range of biological activities including:

- Antimicrobial Activity : Some studies have shown that THIQ compounds possess antibacterial and antifungal properties. For instance, derivatives have been tested against various pathogens with promising results .

- Neuroprotective Effects : THIQ analogs have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases. They may act on dopamine receptors, which are pivotal in conditions like Parkinson's disease .

- Cardiovascular Effects : Certain isoquinoline derivatives have demonstrated vasodilatory effects and may influence cardiovascular health by modulating smooth muscle contraction .

Case Studies and Research Findings

-

Dopamine Receptor Activity :

A study highlighted the dopamine D2 receptor-blocking activity of specific tetrahydroisoquinoline derivatives. These compounds exhibited significant interaction with the receptor and showed potential as therapeutic agents for psychiatric disorders . -

Contractile Activity :

Research involving guinea pig gastric smooth muscle preparations indicated that some 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines possess contractile activity. This suggests their potential application in gastrointestinal disorders . -

Synthetic Strategies :

Various synthetic methods have been developed to create THIQ analogs with enhanced biological activity. These include reactions involving ketoamides and organomagnesium compounds leading to high-yield synthesis of desired derivatives .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against bacteria and fungi |

| Neuroprotective | Potential in neurodegenerative diseases |

| Cardiovascular | Modulates smooth muscle contraction |

| Dopamine Activity | Significant D2 receptor interaction |

Q & A

Basic Research Question: What synthetic strategies are effective for constructing the triazine-isoquinoline hybrid core in this compound?

Methodological Answer:

The synthesis of the triazine-isoquinoline hybrid typically involves multi-step reactions, including:

- Step 1: Formation of the triazine ring via nucleophilic substitution. For example, reacting cyanuric chloride with morpholine and amines under controlled temperatures (0–5°C) to introduce the 4-amino-6-morpholino-s-triazine moiety .

- Step 2: Functionalization of the isoquinoline backbone. A Pummerer-type cyclization or Bischler-Napieralski reaction can generate the tetrahydroisoquinoline scaffold, followed by alkylation at the C2 position to attach the triazine group .

- Optimization: Solvent selection (e.g., ethanol for reflux conditions) and stoichiometric control of reagents improve yields. Purification via column chromatography or recrystallization ensures purity .

Advanced Research Question: How can computational methods elucidate the regioselectivity of triazine-isoquinoline reactions?

Methodological Answer:

Regioselectivity in triazine-isoquinoline coupling can be studied using:

- Density Functional Theory (DFT): Calculate energy barriers for potential reaction pathways. For instance, DFT can reveal why alkylation favors the C2 position over C1 or C3 due to steric and electronic effects .

- Molecular Dynamics (MD) Simulations: Track solvent and temperature effects on transition states. Ethanol’s polarity may stabilize intermediates, as observed in experimental reflux conditions .

- In Silico Tools: Software like Gaussian or ORCA can model electron density maps to predict reactive sites on the isoquinoline ring .

Basic Research Question: What spectroscopic techniques are essential for characterizing this compound’s structure?

Methodological Answer:

Key techniques include:

- FT-IR Spectroscopy: Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹ for the amine, C=O at ~1700 cm⁻¹ if present) .

- NMR Spectroscopy:

- ¹H-NMR: Reveals proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, morpholine protons at δ 3.5–3.7 ppm) .

- ¹³C-NMR: Confirms carbon connectivity (e.g., triazine carbons at δ 160–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ peak matching calculated mass) .

Advanced Research Question: How can photoredox catalysis be applied to modify this compound’s electronic properties?

Methodological Answer:

Visible light photoredox catalysis (e.g., Ru(bpy)₃²⁺) enables:

- Single-Electron Transfer (SET): Oxidize or reduce specific moieties (e.g., dehalogenation of chloro-triazine derivatives) .

- C–H Functionalization: Introduce substituents (e.g., aryl groups) at inert positions via radical intermediates, enhancing bioactivity .

- Experimental Design: Use a household LED lamp (450 nm) with Ru(bpy)₃Cl₂ as the catalyst in acetonitrile. Monitor reaction progress via TLC or HPLC .

Basic Research Question: What protocols ensure safe handling of intermediates during synthesis?

Methodological Answer:

- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., ethanol, DCM) .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Waste Disposal: Segregate halogenated waste (e.g., from chloro-triazine intermediates) and neutralize acidic/byproduct streams .

Advanced Research Question: How do researchers resolve contradictions in reported biological activities of similar triazine-isoquinoline derivatives?

Methodological Answer:

- Meta-Analysis: Compare datasets from independent studies (e.g., cytotoxic IC₅₀ values) using statistical tools like ANOVA to identify outliers .

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., morpholino vs. piperazine) to isolate contributing factors .

- Reproducibility Checks: Validate assays (e.g., MTT for cytotoxicity) under standardized conditions (pH, cell lines, incubation times) .

Basic Research Question: What purification methods are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures to exploit solubility differences .

- Column Chromatography: Employ silica gel with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) .

- HPLC: Apply reverse-phase C18 columns for high-purity isolation, particularly for enantiomeric resolution if chiral centers exist .

Advanced Research Question: How can QSAR models predict the pharmacokinetic properties of this compound?

Methodological Answer:

- Descriptor Selection: Use topological (e.g., molecular weight), electronic (e.g., HOMO/LUMO), and steric parameters .

- Software Tools: Build models with Schrödinger’s QikProp or MOE to predict logP, bioavailability, and CYP450 interactions .

- Validation: Cross-validate with experimental ADME data (e.g., plasma protein binding assays) to refine accuracy .

Basic Research Question: What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

- LC-MS/MS: Detect sub-ppm impurities (e.g., unreacted cyanuric chloride) using selective ion monitoring .

- Limit of Detection (LOD): Calibrate with spiked samples to establish sensitivity thresholds.

- Reference Standards: Use certified triazine and isoquinoline analogs for peak identification .

Advanced Research Question: How do researchers validate the proposed reaction mechanism for triazine-isoquinoline coupling?

Methodological Answer:

- Isotopic Labeling: Introduce ¹³C or ¹⁵N labels to track bond formation via NMR or MS .

- Kinetic Isotope Effect (KIE) Studies: Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Intermediate Trapping: Use quenching agents (e.g., TEMPO) to isolate and characterize transient species via ESR or HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.